Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate
Description
Structural Classification and Significance in Organic Chemistry Research
Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate can be classified as a γ-ketoester due to the presence of the ketone at the seventh carbon atom relative to the ester group. The presence of the 4-tert-butylphenyl group introduces a bulky, electron-donating substituent on the aromatic ring, which can influence the compound's reactivity and physical properties.
The significance of aryl ketoesters in organic chemistry is multifaceted. They are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The ketone and ester functionalities offer multiple sites for chemical modification, allowing for the construction of diverse molecular architectures. For instance, the ketone can undergo reduction to an alcohol, and the ester can be hydrolyzed to a carboxylic acid, opening pathways to a variety of other functional groups.
The general structure of a 7-aryl-7-oxoheptanoate, with its flexible seven-carbon chain, allows for the exploration of intramolecular reactions, potentially leading to the formation of cyclic compounds. The specific nature of the aryl group, in this case, 4-t-butylphenyl, can be varied to fine-tune the electronic and steric properties of the molecule, a common strategy in drug discovery and materials science.
Below is a table detailing the key structural features of this compound:
| Feature | Description |
| Aryl Group | 4-t-butylphenyl |
| Keto Group Position | Carbon-7 |
| Ester Group | Ethyl ester |
| Alkyl Chain Length | Heptanoate (B1214049) (7 carbons) |
Overview of Academic Research Trajectories for Related Chemical Entities
While specific research on this compound is not extensively documented in publicly available literature, the broader class of aryl ketoesters has been the subject of considerable academic investigation. Research in this area can be broadly categorized into synthetic methodologies, mechanistic studies, and applications in target-oriented synthesis.
Synthesis of Aryl Ketoesters: A primary focus of research has been the development of efficient and selective methods for the synthesis of aryl ketoesters. The Friedel-Crafts acylation is a classic and widely used method for this purpose. sigmaaldrich.combyjus.comrsc.orgnih.gov This reaction involves the acylation of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. sigmaaldrich.combyjus.comrsc.orgnih.gov In the context of this compound, this would likely involve the reaction of tert-butylbenzene (B1681246) with a derivative of heptanedioic acid monoester.
Modern synthetic methods have also been explored, including palladium-catalyzed cross-coupling reactions and C-H activation strategies, which offer milder reaction conditions and greater functional group tolerance compared to traditional methods. organic-chemistry.org
Mechanistic Studies: The reactivity of the ketone and ester groups in aryl ketoesters has been the subject of mechanistic investigations. For example, studies on the stereoselective reduction of the keto group are of significant interest for the synthesis of chiral alcohols, which are important building blocks in the pharmaceutical industry.
Applications in Synthesis: Aryl ketoesters are versatile precursors in the synthesis of a wide range of organic molecules. For example, they can be used to synthesize heterocyclic compounds, which are prevalent in medicinal chemistry. The long alkyl chain in compounds like this compound also makes them potential precursors for the synthesis of long-chain fatty acids or their derivatives.
The table below summarizes some of the key research areas involving aryl ketoesters:
| Research Area | Focus | Key Methodologies |
| Synthesis | Development of efficient and selective synthetic routes | Friedel-Crafts acylation, Palladium-catalyzed cross-coupling, C-H activation |
| Reactivity | Investigation of the chemical transformations of the keto and ester groups | Stereoselective reductions, Hydrolysis, Derivatization |
| Applications | Use as intermediates in the synthesis of complex molecules | Synthesis of heterocycles, Natural product synthesis, Medicinal chemistry |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-(4-tert-butylphenyl)-7-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-5-22-18(21)10-8-6-7-9-17(20)15-11-13-16(14-12-15)19(2,3)4/h11-14H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRCSRWRVHITLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645766 | |
| Record name | Ethyl 7-(4-tert-butylphenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-47-7 | |
| Record name | Ethyl 7-(4-tert-butylphenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 7 4 T Butylphenyl 7 Oxoheptanoate and Analogous Aryl Oxoheptanoates
Conventional Synthetic Pathways for Ketoester Construction
Traditional methods for building ketoesters like Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate rely on well-established reactions that are fundamental to organic synthesis. These pathways often involve multi-step sequences but offer robust and versatile approaches to the target molecule.
Acid Chloride Route for Esterification and Ketone Formation
The use of acyl chlorides as reactive intermediates is a cornerstone of ketone and ester synthesis. For aryl oxoheptanoates, this can be approached in two primary ways: forming the ketone first via Friedel-Crafts acylation or by coupling an acyl chloride with an organometallic reagent.
One of the most direct methods for synthesizing aryl ketones is the Friedel-Crafts acylation . masterorganicchemistry.comnih.govrsc.org In this electrophilic aromatic substitution reaction, an acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comnih.gov To synthesize the target compound's precursor, 7-chloro-7-oxoheptanoic acid ethyl ester could be reacted with t-butylbenzene. The acylium ion generated from the acyl chloride attacks the electron-rich t-butylbenzene ring, leading to the formation of the aryl ketone.
Alternatively, acyl chlorides can be coupled with organometallic reagents. While highly reactive organometallics like Grignard reagents can lead to over-addition to form tertiary alcohols, less reactive organometallics such as organozinc (Negishi coupling), organocopper (organocuprates), or organotin (Stille coupling) reagents provide a more controlled route to ketones. psu.eduorganic-chemistry.orgorganic-chemistry.org For instance, 4-t-butylphenylzinc bromide could be coupled with a derivative of adipic acid, such as ethyl 6-(chloroformyl)hexanoate, in the presence of a suitable catalyst (e.g., cobalt or palladium) to yield the desired ketoester. psu.eduorganic-chemistry.org The direct, non-catalyzed addition of Grignard reagents to acid chlorides can also be achieved with high selectivity by using additives like bis[2-(N,N-dimethylamino)ethyl] ether, which moderates the Grignard reagent's reactivity. wisc.edu
| Method | Acylating Agent | Aryl Source | Catalyst/Promoter | Key Features |
| Friedel-Crafts Acylation | Acyl Chloride (e.g., Ethyl 6-(chloroformyl)hexanoate) | Arene (e.g., t-butylbenzene) | Lewis Acid (e.g., AlCl₃) | Direct acylation of the aromatic ring; subject to standard EAS regioselectivity. nih.gov |
| Organometallic Coupling | Acyl Chloride (e.g., Ethyl 6-(chloroformyl)hexanoate) | Organometallic Reagent (e.g., Arylzinc, Aryl Grignard) | Transition Metal (e.g., Pd, Co) or Additive | High functional group tolerance; avoids harsh Lewis acids. psu.eduwisc.edu |
Oxidative Synthetic Approaches to Ketone Intermediates
Oxidation reactions provide another fundamental pathway to the ketone functionality in aryl oxoheptanoates. These methods typically involve the oxidation of a precursor molecule, such as a secondary alcohol or an alkylarene. acs.orgorganic-chemistry.orgsacredheart.eduorganic-chemistry.org
A common strategy is the oxidation of a secondary alcohol. organic-chemistry.orglibretexts.org A precursor like ethyl 7-(4-t-butylphenyl)-7-hydroxyheptanoate could be synthesized, for example, via the reaction of 4-t-butylbenzaldehyde with a Grignard reagent derived from ethyl 6-bromohexanoate (B1238239). The resulting secondary alcohol can then be oxidized to the corresponding ketone using a wide array of oxidizing agents. libretexts.org Standard reagents include chromium-based compounds like pyridinium (B92312) chlorochromate (PCC) or chromic acid (Jones reagent), although milder and more environmentally friendly methods using agents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) under aerobic conditions have been developed. organic-chemistry.orglibretexts.orgnih.gov
Another approach is the direct oxidation of an alkylarene at the benzylic position. acs.orgresearchgate.netiosrjournals.orgnih.gov A substrate such as ethyl 7-(4-t-butylphenyl)heptanoate could be oxidized to form the ketone. Reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide are effective for this transformation. libretexts.orgiosrjournals.org More recently, catalytic methods using palladium with water as the sole oxygen donor have been developed for the selective oxidation of alkylarenes to aryl ketones, presenting a greener alternative. acs.org
| Precursor | Oxidizing Agent System | Product | Key Features |
| Secondary Alcohol | PCC, Jones Reagent, TEMPO/Bleach | Ketone | Wide variety of reagents available; can be highly selective for secondary alcohols. organic-chemistry.orgorganic-chemistry.orglibretexts.org |
| Alkylarene | KMnO₄, CrO₃, Pd/C + H₂O | Ketone | Direct functionalization of a C-H bond; can require harsh conditions, but newer catalytic methods are milder. acs.orgiosrjournals.org |
Grignard Reaction-Based Syntheses for Ketoesters
Grignard reagents are powerful carbon nucleophiles widely used for C-C bond formation. organic-chemistry.orgmasterorganicchemistry.com Their application in ketoester synthesis requires careful management of their high reactivity. A primary route involves the reaction of a Grignard reagent with a nitrile. Reacting 4-t-butylphenylmagnesium bromide with a nitrile-containing ester, such as ethyl 6-cyanohexanoate, would initially form a metalloimine intermediate. Subsequent acidic workup would hydrolyze the imine to the desired ketone, yielding this compound. organic-chemistry.org This method is effective because the intermediate imine salt is unreactive towards a second equivalent of the Grignard reagent.
The reaction of Grignard reagents with esters is another possibility, though it typically leads to tertiary alcohols via double addition. masterorganicchemistry.comlibretexts.orgyoutube.commasterorganicchemistry.com The initially formed ketone is more reactive than the starting ester, leading to a second nucleophilic attack. masterorganicchemistry.com However, the reaction can sometimes be stopped at the ketone stage by using specific conditions, such as very low temperatures or by converting the ester to a less reactive derivative like a thioester. nih.govresearchgate.net
| Grignard Reagent | Electrophile | Intermediate | Key Features |
| Arylmagnesium halide (e.g., 4-t-butylphenylmagnesium bromide) | ω-Cyano Ester (e.g., Ethyl 6-cyanohexanoate) | Metalloimine | Hydrolysis of the intermediate yields the ketone, preventing over-addition. organic-chemistry.org |
| Alkylmagnesium halide (derived from a halo-ester) | Aryl Nitrile (e.g., 4-t-butylbenzonitrile) | Metalloimine | Similar to the above, but the ester is part of the Grignard reagent. |
| Arylmagnesium halide | Ester (e.g., Diethyl adipate) | Ketone (transient) | Prone to double addition to form a tertiary alcohol; requires careful control. masterorganicchemistry.commasterorganicchemistry.com |
Claisen Condensation and Related Carbon-Carbon Bond Forming Reactions for Heptanoate (B1214049) Backbone
The Claisen condensation is a classic carbon-carbon bond-forming reaction between two esters in the presence of a strong base to produce a β-keto ester. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org A "crossed" Claisen condensation, which involves two different esters, can be used to construct the backbone of aryl oxoheptanoates. libretexts.org For this strategy to be effective, one of the esters should not have α-hydrogens to prevent self-condensation. organic-chemistry.org
A potential route could involve the crossed Claisen condensation of ethyl 4-t-butylbenzoate (which lacks α-hydrogens) with an ester possessing α-hydrogens, like ethyl hexanoate (B1226103). The enolate of ethyl hexanoate would attack the carbonyl of ethyl 4-t-butylbenzoate, and after workup, would yield ethyl 2-(4-t-butylbenzoyl)hexanoate. While this produces a β-keto ester, it does not directly yield the target γ-ketoester.
A more viable approach involves the acetoacetic ester synthesis, a variation that uses the enolate of a β-keto ester like ethyl acetoacetate (B1235776). jove.comswun.edu.cn The α-protons of ethyl acetoacetate are particularly acidic and easily removed by a base like sodium ethoxide. The resulting enolate can be alkylated with a suitable electrophile. jove.comaklectures.comnih.gov For instance, alkylation with ethyl 5-bromopentanoate could be followed by hydrolysis and decarboxylation of the acetoacetate group to furnish the desired ketoester backbone.
| Reaction Type | Reactants | Base | Product Type |
| Crossed Claisen Condensation | Non-enolizable ester (e.g., Ethyl 4-t-butylbenzoate) + Enolizable ester (e.g., Ethyl hexanoate) | Alkoxide (e.g., NaOEt) | β-Keto Ester organic-chemistry.orgmasterorganicchemistry.com |
| Acetoacetic Ester Synthesis | Ethyl acetoacetate + Alkyl Halide (e.g., 1-bromo-4-(4-t-butylphenyl)butan-1-one) | Alkoxide (e.g., NaOEt) | γ-Keto Ester (after decarboxylation) jove.comswun.edu.cn |
| Ti-Crossed-Claisen Condensation | Carboxylic ester + Acyl chloride | TiCl₄-Bu₃N | β-Keto Ester acs.orgorganic-chemistry.org |
Advanced Catalytic Strategies in the Synthesis of Aryl Oxoheptanoates
Modern organic synthesis increasingly relies on advanced catalytic methods that offer high efficiency, selectivity, and functional group tolerance. Palladium-catalyzed cross-coupling reactions are particularly powerful for forming the aryl-ketone bond.
Palladium-Catalyzed Coupling Reactions for Aryl Moiety Formation (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid) and an organohalide or pseudohalide. wikipedia.org This reaction is widely used for C-C bond formation and can be adapted for the synthesis of aryl ketones. organic-chemistry.orgnih.govresearchgate.netnsf.gov
A highly effective approach is the acylative Suzuki-Miyaura coupling, which involves the reaction of an arylboronic acid with an acyl chloride. nih.govresearchgate.netnsf.gov To synthesize the target molecule, 4-t-butylphenylboronic acid could be coupled with an adipic acid derivative, such as ethyl 6-(chloroformyl)hexanoate, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base. organic-chemistry.orgnih.gov This method is known for its excellent functional group compatibility and generally proceeds under mild conditions, avoiding the harsh reagents often required in traditional methods like Friedel-Crafts acylation. organic-chemistry.org
Another advanced variant is the carbonylative Suzuki-Miyaura coupling. rsc.orgrsc.orgmagtech.com.cnorganic-chemistry.orgresearchgate.net In this process, carbon monoxide (CO) is inserted during the catalytic cycle. For example, coupling an aryl halide like 1-bromo-4-t-butylbenzene with an organoborane derived from ethyl 6-bromohexanoate under a CO atmosphere would construct the ketone functionality directly. A related approach involves the carbonylative coupling of arylboronic acids with α-iodo esters to synthesize aromatic β-keto esters. rsc.orgresearchgate.net These methods offer a powerful way to assemble complex molecules by incorporating a carbonyl group during the key C-C bond-forming step. magtech.com.cn
| Coupling Partners | Catalyst System | Key Features |
| Arylboronic Acid + Acyl Chloride | Pd(0) or Pd(II) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | High chemoselectivity and functional group tolerance; mild conditions. nih.govresearchgate.netnsf.gov |
| Aryl Halide + Organoborane + CO | Pd catalyst, Base, CO source | Incorporates a carbonyl group during the coupling reaction. rsc.orgmagtech.com.cn |
Enzymatic Approaches for Esterification
The final step in the synthesis of esters like this compound often involves the esterification of the corresponding carboxylic acid. Biocatalysis, particularly the use of enzymes, presents an environmentally friendly alternative to conventional chemical synthesis. mdpi.com Lipases are commonly employed for these transformations due to their ability to catalyze esterification reactions with high selectivity and under mild conditions. mdpi.commdpi.com
Enzymatic esterification can modify the properties of molecules. For instance, esterification of sorbic acid with glycerol, catalyzed by an immobilized lipase (B570770) B from Candida antarctica (CALB), has been shown to improve its antimicrobial properties against Saccharomyces cerevisiae. mdpi.com This highlights the potential of enzymatic methods to not only synthesize the target ester but also to enhance its functional characteristics. mdpi.com Studies on the esterification of phenolic compounds and fatty acids have demonstrated the versatility of enzymes like CALB in accommodating various substrates. mdpi.comresearchgate.net While direct enzymatic synthesis of this compound is not extensively documented, the principles derived from analogous reactions suggest its feasibility. The process would involve reacting 7-(4-t-butylphenyl)-7-oxoheptanoic acid with ethanol (B145695) in the presence of a suitable lipase.
Table 1: Examples of Enzymatic Esterification
| Substrates | Enzyme | Key Finding | Reference |
|---|---|---|---|
| Hexanoic acid and Aromatic alcohols | Lipase | Production of flavor and fragrance esters. | mdpi.com |
| Sorbic acid and Glycerol | Immobilized lipase B from Candida antarctica (CALB) | Enhanced antimicrobial activity of the resulting ester. | mdpi.com |
Visible-Light-Mediated Oxidative Coupling for γ-Ketoester Synthesis
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions. One notable application is the synthesis of γ-ketoesters through the oxidative coupling of vinylarenes with bromocarboxylates. nih.govacs.org This photocatalytic strategy utilizes a photocatalyst, such as fac-Ir(ppy)3, to generate alkyl radicals from substrates like N-(acyloxy)phthalimides or α-brominated carboxylates upon irradiation with visible light. acs.orgsci-hub.se
These radicals can then add to vinylarenes (styrenes). acs.orgsci-hub.se The process often uses dimethyl sulfoxide (B87167) (DMSO) as both the solvent and a mild terminal oxidant, which is an advantage over methods requiring harsher peroxide oxidants. acs.orgsci-hub.se This approach is attractive due to its use of inexpensive and readily available substrates, broad functional group tolerance, and step-economy by avoiding pre-functionalization of the alkene. acs.org A variety of γ-ketoesters can be produced in good yields using this method. nih.govacs.org
Table 2: Conditions for Visible-Light-Mediated γ-Ketoester Synthesis
| Reactants | Photocatalyst | Oxidant/Solvent | Key Feature | Reference |
|---|---|---|---|---|
| Vinylarenes and Bromocarboxylates | Not specified | DMSO | Uses readily available substrates. | nih.govacs.org |
Asymmetric Synthesis Methodologies for Chiral Centers
The creation of chiral centers with high enantioselectivity is a significant goal in modern synthesis, particularly for producing biologically active compounds. nih.gov Asymmetric synthesis of keto esters can be achieved through various strategies, including the biocatalytic reduction of prochiral ketones and the use of chiral metal complexes. nih.govmdpi.com
One approach involves the asymmetric reduction of ketones and β-keto esters to enantiopure alcohols using enzymes like (S)-1-phenylethanol dehydrogenase. nih.gov Another strategy capitalizes on an aerobic, copper(II)-catalyzed cleavage of substituted acetoacetate esters, establishing them as synthetic equivalents to the glyoxylate (B1226380) anion synthon. nih.govamanote.com This method allows for the asymmetric synthesis of many families of chiral α-keto esters. nih.gov Furthermore, enantioconvergent arylation reactions of racemic β-stereogenic α-keto esters with boronic acids, catalyzed by a chiral rhodium(I) complex, can produce β-stereogenic tertiary aryl glycolate (B3277807) derivatives with high levels of diastereo- and enantioselectivity. core.ac.uk The development of stable electrophilic fluorinating agents like N-fluorobenzensulfonimide (NFSI) and Selectfluor®, combined with chiral metal complexes, has also enabled the catalytic enantioselective electrophilic fluorination of β-keto esters to create C-F quaternary stereocenters. mdpi.com
Table 3: Selected Asymmetric Synthesis Approaches for Keto Esters
| Method | Catalyst/Reagent | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Asymmetric Reduction | (S)-1-phenylethanol dehydrogenase | Chiral Alcohols from Keto Esters | Biocatalytic, environmentally friendly approach. | nih.gov |
| Aerobic Deacylation | Cu(II) salt | Chiral α-Keto Esters | Uses air as the oxidant and cheap, unmodified catalysts. | nih.gov |
| Enantioconvergent Arylation | Chiral (diene)Rh(I) complex | β-Stereogenic Tertiary Aryl Glycolates | High diastereo- and enantioselectivity from racemic starting materials. | core.ac.uk |
Reaction Optimization and Process Development for Enhanced Synthesis
Optimizing reaction conditions and developing scalable processes are crucial for the practical application of synthetic methodologies. Techniques such as microwave-assisted synthesis and flow chemistry are at the forefront of efforts to improve efficiency, reduce reaction times, and enhance yields. niscpr.res.innih.gov
Microwave-Assisted Synthetic Approaches
Microwave-assisted synthesis has become a valuable technique in green chemistry for accelerating chemical reactions. niscpr.res.in By using microwave energy, reaction mixtures can be heated rapidly and efficiently to temperatures far above the boiling point of the solvent in sealed vessels. anton-paar.com This often leads to dramatic reductions in reaction times—from hours or days to mere minutes—along with increased product yields and purity. niscpr.res.inanton-paar.com
This methodology has been successfully applied to the synthesis of β-keto esters from the alcoholysis of acyl Meldrum's acid derivatives. niscpr.res.in Microwave irradiation provides an easy, convenient, and environmentally friendly method for this transformation. niscpr.res.in Solvent-free, microwave-assisted preparations of β-keto esters from the reaction of an alcohol with diketene (B1670635) have also been reported, highlighting the versatility and mild conditions of this technique. researchgate.net The efficiency of microwave irradiation has been demonstrated in heterocyclic chemistry as well, such as in the Gewald reaction to produce aminothiophenes, where it significantly cut reaction times and improved yields compared to conventional heating. organic-chemistry.org These benefits suggest that microwave-assisted approaches could be highly effective for optimizing the synthesis of this compound.
Flow Chemistry Techniques for Scale-Up and Efficiency
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for process development and scale-up. nih.gov This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, consistency, and efficiency. researchgate.net
A flow-based "catch and release" protocol has been developed for the synthesis of α-ketoesters using commercially available mesofluidic equipment and tubes packed with immobilized reagents and scavengers. nih.govresearchgate.net This approach proceeds under mild conditions, demonstrates good functional group tolerability, and generates products in high purity. nih.gov Flow chemistry is particularly well-suited for reactions involving highly reactive intermediates, such as organolithium or organosodium reagents. chemrxiv.orgnih.gov For example, the in-flow generation of alkyl sodium reagents has been used for the synthesis of ketones from Weinreb amides in high yields. nih.gov These continuous flow systems can be automated, making them powerful tools for multistep syntheses and for scaling up the production of target molecules like aryl oxoheptanoates. nih.govresearchgate.net
Solvent Effects and Reaction Parameter Tuning
The choice of solvent and the fine-tuning of reaction parameters are critical for optimizing any chemical synthesis. Solvents can influence reaction rates, selectivity, and yields by affecting the solubility of reagents and the stability of intermediates and transition states.
In the synthesis of aryl α-keto esters, the best results for the reaction of aryl diazoacetates with water and diethyl azodicarboxylate (DEAD) were obtained using refluxing toluene (B28343) as the solvent. organic-chemistry.org For the oxidative esterification of 2,2-dibromo-1-(het)arylethanones, performing the reaction in dimethyl sulfoxide at 70–75 °C was found to be optimal. aurigeneservices.com In flow chemistry, rapid screening of conditions such as temperature, concentration, residence time, and solvent is performed to identify the optimal set of parameters for a given transformation. nih.gov For instance, in the enantioconvergent arylation of α-keto esters, it was found that using chloroform (B151607) as the solvent in place of methylene (B1212753) chloride achieved satisfactory levels of enantioselectivity. core.ac.uk Careful optimization of these parameters is essential for maximizing the efficiency and yield of the synthesis of this compound and its analogs.
Retrosynthetic Analysis Strategies for this compound
Retrosynthetic analysis, or retrosynthesis, is the process of breaking down a target molecule into simpler precursors. lkouniv.ac.in This is achieved by disconnecting bonds and converting functional groups, working backward to commercially available or easily prepared starting materials. lkouniv.ac.inic.ac.uk For this compound, the analysis focuses on the most logical disconnections of carbon-carbon bonds and strategic functional group interconversions.
Disconnection Approach for Carbon-Carbon Bond Formation
The most prominent feature of the target molecule for a C-C bond disconnection is the bond between the aromatic ring and the carbonyl carbon of the keto group. This is a common and effective strategy for the synthesis of aryl ketones. researchgate.net
Acyl-Aryl Disconnection:
This primary disconnection breaks the bond between the benzoyl carbon and the tert-butylphenyl ring. This approach leads to two key synthons: an acylium cation equivalent and a nucleophilic aromatic ring (tert-butylbenzene).
Target Molecule: this compound
Disconnection: The C(aryl)-C(O) bond.
Synthons:
An electrophilic seven-carbon chain with an ester, represented by an acylium cation synthon.
A nucleophilic 4-tert-butylbenzene synthon.
The corresponding chemical equivalents for these synthons are typically a derivative of heptanedioic acid and tert-butylbenzene (B1681246). This disconnection strategy points directly to a Friedel-Crafts acylation reaction, a fundamental method for forming aryl ketones. nih.govbyjus.com In this reaction, an acyl chloride or anhydride (B1165640) reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a ketone. byjus.comsigmaaldrich.comyoutube.com
The reaction proceeds via an electrophilic aromatic substitution mechanism, where a resonance-stabilized acylium ion acts as the electrophile. byjus.comsigmaaldrich.com
Table 1: Key Disconnection and Corresponding Synthetic Reaction
| Disconnection Type | Bond Cleaved | Resulting Synthons | Corresponding Forward Reaction |
|---|
For the synthesis of this compound, the specific reagents would be:
tert-Butylbenzene : The aromatic component.
Ethyl 7-chloro-7-oxoheptanoate (or a similar acid chloride derivative of the monoester of heptanedioic acid): The acylating agent.
A Lewis Acid Catalyst (e.g., AlCl₃): To generate the acylium ion. byjus.com
This approach is highly effective because the tert-butyl group is an ortho-, para-directing activator, meaning the acylation will predominantly occur at the para position relative to the tert-butyl group, leading to the desired product.
Functional Group Interconversions (FGIs)
Functional Group Interconversion (FGI) is a retrosynthetic step that involves changing one functional group into another to facilitate a particular disconnection or to simplify the synthesis. fiveable.meimperial.ac.uksolubilityofthings.com It is a process of converting one functional group into another by methods like oxidation, reduction, or substitution. ic.ac.ukimperial.ac.uk
In the context of this compound, several FGI strategies could be envisioned to create alternative synthetic routes.
FGI of the Ketone:
One common FGI strategy involves the oxidation of a secondary alcohol to a ketone. solubilityofthings.com
Retrosynthetic Step: Ketone ⇒ Secondary Alcohol
Analysis: The target molecule's ketone can be seen as the product of the oxidation of the corresponding secondary alcohol, Ethyl 7-(4-T-butylphenyl)-7-hydroxyheptanoate.
This FGI step leads to a new precursor molecule. The disconnection of this alcohol precursor would then involve a Grignard reaction.
New Precursor: Ethyl 7-(4-T-butylphenyl)-7-hydroxyheptanoate
Disconnection (C-C bond): The bond between the aryl carbon and the carbon bearing the hydroxyl group.
Synthons:
A nucleophilic 4-tert-butylphenyl magnesium bromide (Grignard reagent).
An electrophilic aldehyde-ester, Ethyl 7-oxoheptanoate.
Table 2: FGI-Based Retrosynthetic Pathway
| Target Functional Group | FGI Step (Retrosynthesis) | Precursor Functional Group | Corresponding Forward Reaction |
|---|---|---|---|
| Ketone | Reduction | Secondary Alcohol | Oxidation (e.g., using PCC, Swern oxidation) |
This alternative pathway, while potentially longer, can be advantageous if the Friedel-Crafts acylation proves problematic, for instance, due to issues with catalyst compatibility or side reactions. It highlights the flexibility that FGI brings to synthetic planning. ic.ac.uk
Another FGI could involve converting the ester functionality to a carboxylic acid temporarily for protection or to alter reactivity, though for this specific target, the direct Friedel-Crafts approach is generally more efficient.
By combining strategic C-C bond disconnections with thoughtful functional group interconversions, a robust and flexible synthetic plan for this compound can be developed, allowing chemists to choose the most practical and efficient route based on available materials and reaction conditions.
Chemical Transformations and Reactivity Studies of Ethyl 7 4 T Butylphenyl 7 Oxoheptanoate
Oxidative Reactions and Product Characterization
There is no specific information available in the scientific literature regarding the oxidative reactions of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate. Hypothetically, oxidation could target the aliphatic chain or the aromatic ring, but without experimental data, any discussion remains speculative.
Reductive Transformations of Keto and Ester Groups
Similarly, dedicated studies on the reductive transformations of this compound are absent from published research. The selective reduction of either the keto or the ester group is a common synthetic challenge, often addressed by a careful choice of reducing agents. However, no such studies have been reported for this specific compound.
Substitution Reactions and Derivatization Patterns of Aromatic and Aliphatic Moieties
Research detailing the substitution reactions on either the para-substituted tert-butylphenyl ring or the heptanoate (B1214049) chain of this compound has not been published. The directing effects of the acyl group and the tert-butyl group on the aromatic ring, as well as potential reactions on the aliphatic backbone, have not been experimentally investigated for this molecule.
Mechanistic Investigations of Reaction Pathways
Due to the lack of reported reactions, there have been no mechanistic investigations, including kinetic studies or transition state analyses, for this compound.
No kinetic data or rate constants have been determined for any reactions involving this compound.
There are no reports on the computational or experimental analysis of transition state geometries or any studies on the enantioselectivity of reactions involving this compound.
Advanced Analytical Methodologies for Characterization and Purity Assessment
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are paramount for determining the precise arrangement of atoms and functional groups within a molecule. Through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, a detailed structural portrait of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate can be assembled.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, ¹H NMR provides information about the different types of protons and their neighboring environments, while ¹³C NMR reveals the types of carbon atoms present in the structure.
For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the para-substituted benzene (B151609) ring would appear in the downfield region, typically as two distinct doublets due to their coupling with each other. The protons of the ethyl ester group would present as a characteristic quartet and triplet. The aliphatic protons of the heptanoate (B1214049) chain would produce a series of multiplets, with the protons adjacent to the carbonyl groups being shifted further downfield. The nine equivalent protons of the tert-butyl group would give rise to a sharp singlet in the upfield region.
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. Key expected signals would include those for the two carbonyl carbons (one for the ketone and one for the ester), the aromatic carbons, the carbons of the ethyl group, the aliphatic chain carbons, and the carbons of the tert-butyl group.
Table 1: Expected ¹H NMR Spectral Data for this compound
| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
|---|---|---|---|
| Aromatic Protons (ortho to C=O) | ~7.9 | Doublet (d) | 2H |
| Aromatic Protons (meta to C=O) | ~7.5 | Doublet (d) | 2H |
| Ethyl Ester (-O-CH₂ -CH₃) | ~4.1 | Quartet (q) | 2H |
| Methylene (B1212753) Protons (α to ketone C=O) | ~2.9 | Triplet (t) | 2H |
| Methylene Protons (α to ester C=O) | ~2.3 | Triplet (t) | 2H |
| Methylene Protons (aliphatic chain) | ~1.3 - 1.8 | Multiplets (m) | 6H |
| Tert-butyl Protons (-C(CH₃)₃) | ~1.3 | Singlet (s) | 9H |
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Ketone Carbonyl (C =O) | ~200 |
| Ester Carbonyl (-O-C =O) | ~173 |
| Aromatic Carbon (quaternary, C-C(CH₃)₃) | ~157 |
| Aromatic Carbon (quaternary, C-C=O) | ~135 |
| Aromatic Carbons (-C H-) | ~128, ~125 |
| Ethyl Ester (-O-C H₂-CH₃) | ~61 |
| Tert-butyl Carbon (quaternary, -C (CH₃)₃) | ~35 |
| Methylene Carbons (aliphatic chain) | ~24 - 40 |
| Tert-butyl Carbons (-C(C H₃)₃) | ~31 |
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (Molecular Formula: C₁₉H₂₈O₃), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule, confirming the molecular formula. This technique is essential for distinguishing between compounds with the same nominal mass but different atomic compositions.
When coupled with Gas Chromatography (GC-MS), the technique can also analyze the fragmentation pattern of the compound. Key expected fragments for this compound would likely arise from cleavage adjacent to the carbonyl groups, such as the loss of the ethoxy group (-OC₂H₅) or the formation of the stable acylium ion [4-t-butyl-C₆H₄CO]⁺.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion Type | Technique | Expected m/z | Information Provided |
|---|---|---|---|
| [M+H]⁺ | HRMS (ESI) | 305.2117 | High-accuracy mass for molecular formula confirmation (C₁₉H₂₉O₃) |
| [M+Na]⁺ | HRMS (ESI) | 327.1936 | High-accuracy mass for sodiated adduct confirmation (C₁₉H₂₈NaO₃) |
| [C₁₁H₁₅O]⁺ | MS (EI) | 163.11 | Fragmentation peak corresponding to the 4-t-butylbenzoyl cation |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is a rapid and effective method for identifying the presence of specific functional groups.
For this compound, the IR spectrum would be dominated by two strong absorption bands in the carbonyl region. The ketone (C=O) stretch would appear at a lower wavenumber than the ester (C=O) stretch. The spectrum would also show characteristic C-H stretching vibrations for both the aromatic and aliphatic portions of the molecule, as well as a strong C-O stretching band associated with the ester group.
Table 4: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| ~3050 | C-H Stretch | Aromatic |
| ~2960, 2870 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1735 | C=O Stretch | Ester |
| ~1685 | C=O Stretch | Aromatic Ketone |
| ~1605 | C=C Stretch | Aromatic Ring |
Chromatographic Separation and Purity Validation
Chromatographic techniques are essential for separating the target compound from unreacted starting materials, byproducts, or other impurities, thereby allowing for an accurate assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. For a molecule of moderate polarity like this compound, a reversed-phase HPLC method would typically be employed. In this setup, the compound is passed through a column with a nonpolar stationary phase, using a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water).
The purity of the sample is determined by injecting a solution of the compound and monitoring the eluent with a detector, commonly a UV detector set to a wavelength where the aromatic ring absorbs strongly. A pure sample would ideally result in a single, sharp, and symmetrical peak at a specific retention time. The presence of additional peaks would indicate impurities, and the area of each peak can be used to calculate the relative percentage of each component, thus quantifying the purity of the sample.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is particularly well-suited for the analysis of volatile and thermally stable compounds. While the target compound itself may have limited volatility, GC-MS is an excellent tool for assessing the presence of more volatile impurities or unreacted starting materials that may be present in the final product sample. The gas chromatogram separates the components of the mixture, and the mass spectrometer provides mass spectra for each separated component, allowing for their definitive identification by comparing the spectra to known libraries.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a widely utilized, rapid, and cost-effective analytical technique perfect for monitoring the progress of chemical reactions, such as the synthesis of this compound. libretexts.org This method allows for the qualitative assessment of the consumption of starting materials and the formation of the product over time. chemistryhall.com The synthesis of this compound, likely proceeding via a Friedel-Crafts acylation of tert-butylbenzene (B1681246) with a derivative of heptanedioic acid, can be effectively monitored using TLC.
The principle of TLC lies in the differential partitioning of components in a mixture between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or mixture of solvents). chemistryhall.com The separation is based on polarity; more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf), while less polar compounds travel further. libretexts.org
In the synthesis of this compound, the starting materials, such as the acylating agent (e.g., the mono-acid chloride of ethyl heptanedioate), would be more polar than the final aromatic ketone product. The aromatic hydrocarbon, tert-butylbenzene, is significantly less polar. By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the disappearance of the reactant spots and the appearance of a new spot corresponding to the product.
Typical TLC Parameters for Monitoring the Synthesis of this compound:
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 plates are commonly used for their polarity and the presence of a fluorescent indicator that allows for visualization of UV-active compounds. |
| Mobile Phase | A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is typically employed for aromatic ketones. oregonstate.edu The ratio would be optimized to achieve good separation, with a common starting point being a 7:3 or 8:2 mixture of hexane to ethyl acetate. |
| Sample Preparation | A small aliquot of the reaction mixture is diluted with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) before being spotted on the TLC plate. |
| Visualization | The product, containing a carbonyl group conjugated with an aromatic ring, is UV-active and can be visualized under a UV lamp (typically at 254 nm). rsc.org Additionally, staining with a reagent such as potassium permanganate (B83412) can be used to visualize non-UV active starting materials or byproducts. |
Illustrative Data for Reaction Monitoring by TLC:
The progress of the reaction can be tracked by comparing the Rf values of the spots over time.
Interactive Table: Hypothetical Rf Values During Reaction Monitoring
| Compound | Rf Value (8:2 Hexane:Ethyl Acetate) | Observation |
|---|---|---|
| tert-butylbenzene | ~0.9 | High Rf due to low polarity. |
| Ethyl 7-chloro-7-oxoheptanoate (reactant) | ~0.4 | More polar than the product. |
| This compound (product) | ~0.6 | Intermediate polarity. |
| Reaction Mixture (t=0h) | Spots at Rf ~0.9 and ~0.4 | Only starting materials are present. |
| Reaction Mixture (t=2h) | Faint spots at Rf ~0.9 and ~0.4, new spot at ~0.6 | Product is forming, reactants are being consumed. |
Note: The Rf values presented are hypothetical and for illustrative purposes, as specific experimental data for this compound is not publicly available. The values are based on the general principles of chromatography for similar compounds.
Thermal Analysis Techniques in Material Characterization
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For this compound, techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about its melting point, thermal stability, and decomposition profile. researchgate.net
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is particularly useful for determining the melting point (Tm) and enthalpy of fusion (ΔHf) of a crystalline solid like this compound. A sharp melting endotherm on a DSC thermogram is indicative of a pure compound. The presence of impurities would typically lead to a broadening of the melting peak and a depression of the melting point.
Based on structurally similar compounds, such as substituted acetophenones and long-chain esters, a plausible melting point for this compound can be estimated. For example, various substituted acetophenones exhibit melting points that are influenced by the nature and position of the substituent. d-nb.inforesearchgate.net Similarly, the long alkyl ester chain will affect the crystalline packing and thus the melting behavior. mdpi.comacs.org
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information on the thermal stability and decomposition temperature of the compound. For this compound, the TGA curve would likely show thermal stability up to a certain temperature, after which a significant weight loss would occur, indicating decomposition. The decomposition of long-chain esters and aromatic ketones often occurs at elevated temperatures, and the presence of the tert-butyl group might also influence the degradation pathway. tandfonline.commdpi.comresearchgate.net
Illustrative Thermal Analysis Data for this compound:
The following table presents plausible thermal properties for the compound, derived from the analysis of structurally analogous molecules.
Interactive Table: Hypothetical Thermal Properties
| Analytical Technique | Parameter | Plausible Value | Significance |
|---|---|---|---|
| DSC | Melting Point (Tm) | 85 - 95 °C | A key physical property indicating the purity and identity of the compound. |
| DSC | Enthalpy of Fusion (ΔHf) | 30 - 40 kJ/mol | Relates to the energy required to melt the crystalline solid and provides insight into the crystal lattice energy. |
| TGA | Onset of Decomposition (Tonset) | ~250 °C | Indicates the temperature at which significant thermal degradation begins. |
Disclaimer: The numerical values in this table are hypothetical and for illustrative purposes only, based on data for structurally similar compounds. d-nb.infomdpi.commdpi.com Specific experimental determination is required for precise values.
The combination of these advanced analytical methodologies provides a robust framework for the characterization and purity assessment of this compound, ensuring its suitability for further research and application.
Computational Chemistry and Molecular Modeling Studies of Ethyl 7 4 T Butylphenyl 7 Oxoheptanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Currently, there are no available quantum chemical calculation studies specifically for Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate. Such studies would typically involve using computational methods like Density Functional Theory (DFT) to understand the molecule's electronic properties.
A theoretical analysis would involve:
Geometric Optimization: Determining the most stable three-dimensional conformation of the molecule.
Frontier Molecular Orbitals: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals would provide insights into the molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) Maps: Visualizing the electrostatic potential on the molecule's surface to predict sites for electrophilic and nucleophilic attack.
Without published research, no specific data for these parameters can be provided.
Molecular Docking and Interaction Studies with Biological Targets
There is no information in the scientific literature regarding molecular docking studies of this compound with any biological targets. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used in drug discovery to understand how a ligand might interact with a protein's active site.
For this compound, the process would involve:
Identifying a potential biological target (e.g., an enzyme or receptor).
Using docking software to predict the binding affinity and interaction modes.
As no such studies have been published, there is no data on potential biological targets or binding interactions for this specific compound.
Prediction and Validation of Molecular Properties
Specific, experimentally validated molecular properties for this compound are not available in public databases. While properties can be predicted using computational tools, these require experimental validation for confirmation.
A theoretical prediction of molecular properties would typically include the parameters listed in the table below. However, it is crucial to note that these would be computationally generated estimates and not experimentally verified data.
| Property | Predicted Value (Illustrative) | Method of Prediction (Illustrative) |
| Molecular Weight | 304.43 g/mol | --- |
| LogP (Octanol-water partition coefficient) | --- | (e.g., ALOGPS, ChemDraw) |
| Topological Polar Surface Area (TPSA) | --- | (e.g., E-Dragon, SwissADME) |
| Number of Rotatable Bonds | --- | (e.g., MOE, Discovery Studio) |
| Hydrogen Bond Donors | --- | (e.g., RDKit, OpenBabel) |
| Hydrogen Bond Acceptors | --- | (e.g., RDKit, OpenBabel) |
Without access to specific computational studies on this compound, the data for the above table cannot be populated with scientifically validated information.
Applications in Advanced Organic Synthesis and Materials Science Research
Utilization as a Synthetic Intermediate for Complex Molecules
Keto-esters are well-established as versatile intermediates in organic synthesis. The presence of both a ketone and an ester functionality allows for a wide array of chemical transformations. Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate can likely serve as a precursor for the synthesis of various complex organic molecules. For instance, similar keto-esters are used in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. The ketone group can undergo reactions such as aldol (B89426) condensations, Wittig reactions, and reductions, while the ester group can be hydrolyzed, reduced, or converted to other functional groups.
One notable application of similar compounds is in the synthesis of thiazolopyrimidines, which are of interest to medicinal chemists as potential antitumor agents mdpi.com. The synthesis often involves the condensation of a β-keto-ester with other reagents to form the heterocyclic ring system mdpi.com. The long aliphatic chain of this compound could be exploited to synthesize molecules with specific lipophilic properties, which is often crucial for biological activity.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Product(s) |
|---|---|---|
| Ketone | Reduction | Secondary Alcohol |
| Ketone | Grignard Reaction | Tertiary Alcohol |
| Ketone | Wittig Reaction | Alkene |
| Ester | Hydrolysis | Carboxylic Acid |
| Ester | Reduction | Primary Alcohol |
Building Block in the Synthesis of Pharmaceutical Scaffolds
Aryl ketones and long-chain esters are common structural features in many pharmaceutical compounds. The 4-tert-butylphenyl group, in particular, is found in a number of biologically active molecules. This is because the tert-butyl group can provide steric bulk, which can influence the binding of a molecule to a biological target, and it can also increase lipophilicity, which can affect a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Compounds containing the 4-tert-butylphenyl ketone moiety have been investigated as intermediates in the synthesis of potential antidiabetic agents and as colony-stimulating factor 1 receptor (CSF1R) inhibitors acs.orgmaynoothuniversity.ie. The heptanoate (B1214049) chain of this compound provides a flexible linker that can be used to connect the aromatic portion of the molecule to other pharmacophoric groups. This flexibility can be advantageous in drug design, allowing for the optimization of binding interactions with a target protein. δ-Hydroxy-β-keto esters, which are structurally related, are characteristic motifs of statin-type natural products and drug candidates with anti-inflammatory properties nih.gov.
Role as a Ligand in Coordination Chemistry Research
The ketone and ester functional groups in this compound both contain oxygen atoms with lone pairs of electrons, making them potential ligands for metal ions. In coordination chemistry, ketones and esters can bind to metal centers in various ways, most commonly through the oxygen atom in a monodentate fashion acs.orgwikipedia.org. The formation of metal complexes with organic ligands is fundamental to many catalytic processes.
While simple ketones and esters are generally considered weak ligands, the specific structure of a molecule can influence its coordinating ability. For instance, β-keto esters are well-known for their ability to form stable chelate complexes with a variety of metal ions nih.govchemijournal.com. Although this compound is not a β-keto ester, the presence of two oxygen-containing functional groups separated by a flexible alkyl chain might allow for the formation of macrocyclic complexes with certain metal ions, or it could act as a bidentate ligand under specific conditions. The coordination of iron(III) cations to β-keto esters has been studied in the context of iron-catalyzed Michael addition reactions nih.gov.
Potential Applications in Polymer Chemistry and Advanced Materials
Monomers containing ketone functional groups are valuable in polymer chemistry as they provide a reactive handle for post-polymerization modification uq.edu.auacs.org. For example, a methacrylate monomer with a reactive ketone side chain has been polymerized to create a scaffold for the conjugation of other molecules uq.edu.au. It is conceivable that a derivative of this compound could be designed to be polymerizable, for instance, by introducing a vinyl group on the aromatic ring. The resulting polymer would have pendant keto-ester side chains that could be used to attach other functional molecules, leading to the development of advanced materials with tailored properties.
Furthermore, poly(keto-esters) are a known class of polymers that can be produced through various methods, including the polymerization of carbon monoxide with alkyl acrylates google.com. The incorporation of the bulky 4-tert-butylphenyl group into a polymer backbone could significantly influence the material's physical properties, such as its thermal stability, solubility, and mechanical strength.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Thiazolopyrimidines |
| δ-Hydroxy-β-keto esters |
| Methacrylate |
| Poly(keto-esters) |
| Carbon monoxide |
Future Research Directions and Emerging Methodologies for Ethyl 7 4 T Butylphenyl 7 Oxoheptanoate
Exploration of Novel Catalytic Systems for Efficient Synthesis
The primary route for synthesizing Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate is the Friedel-Crafts acylation of tert-butylbenzene (B1681246). Traditional methods often rely on stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which are moisture-sensitive and generate significant hazardous waste. numberanalytics.com Future research will focus on developing advanced catalytic systems that are more efficient, reusable, and environmentally friendly.
Key areas of exploration include:
Heterogeneous Catalysts : Solid acid catalysts such as zeolites, mesoporous silicas, and metal-organic frameworks (MOFs) offer significant advantages, including ease of separation, recyclability, and reduced waste generation. numberanalytics.com Research efforts will likely target the design of catalysts with optimized pore structures and acid site densities to maximize yield and regioselectivity in the acylation of tert-butylbenzene.
Novel Lewis Acids : The development of moisture-tolerant Lewis acid catalysts based on metals like scandium(III), indium(III), and hafnium(IV) presents a promising avenue. numberanalytics.com These catalysts can operate under milder conditions and exhibit greater functional group tolerance compared to traditional options.
Metal- and Halogen-Free Systems : An emerging "greener" approach involves the use of methanesulfonic anhydride (B1165640), which promotes Friedel-Crafts acylation without the need for metallic or halogenated components, thereby minimizing toxic waste streams. acs.org
| Catalyst Type | Examples | Key Advantages | Research Focus |
|---|---|---|---|
| Traditional Lewis Acids | AlCl₃, FeCl₃ | High reactivity | Reducing catalyst loading, managing waste |
| Heterogeneous Catalysts | Zeolites (Hβ, HY), Sulfated Zirconia | Reusable, easy to separate, reduced waste numberanalytics.com | Improving activity and selectivity |
| Advanced Homogeneous Catalysts | Sc(OTf)₃, Bi(OTf)₃ | High efficiency, moisture tolerance, mild conditions numberanalytics.com | Catalyst recovery and cost reduction |
| Metal-Free Promoters | Methanesulfonic Anhydride | Avoids metal/halogen waste, often solvent-free acs.org | Expanding substrate scope and improving yields |
Investigation of Undiscovered Reactivity Profiles
This compound possesses two key functional groups: a ketone and an ester. While the general reactivity of these groups is well-understood, their interplay within this specific molecular framework could lead to novel transformations. As a γ-keto ester, its reactivity is distinct from the more commonly studied β-keto esters.
Future investigations could focus on:
Enolate Chemistry : The protons alpha to the ketone are acidic and can be removed to form an enolate. This nucleophilic intermediate can participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and alkylations, to build more complex molecular architectures. orgsyn.org
Tandem and Domino Reactions : The bifunctional nature of the molecule makes it an ideal candidate for tandem reactions. For example, a reaction at the ester moiety, such as a transesterification, could be followed by an intramolecular cyclization involving the ketone. rsc.org The development of catalytic systems that can orchestrate such multi-step sequences in a single pot is a significant area of interest.
Selective Reductions and Derivatizations : Research into the selective transformation of either the ketone or the ester group is crucial. Developing catalysts or reaction conditions that can, for instance, reduce the ketone to an alcohol without affecting the ester, or convert the ester to an amide while leaving the ketone untouched, would greatly enhance the synthetic utility of this compound.
Photocatalysis : Recent studies on γ-indolyl α-keto esters have shown that photoredox catalysis can enable novel C-H bond activations. rsc.org Exploring similar photocatalytic pathways for this compound could uncover unprecedented reactivity at the alkyl chain.
Integration with Machine Learning for Synthetic Route Prediction
Future directions in this area include:
Retrosynthesis Prediction : AI tools can deconstruct a target molecule into simpler, commercially available precursors. researchgate.net For the target compound, ML models could suggest the most efficient Friedel-Crafts disconnection and identify optimal starting materials and reagents. Transformer-based architectures, which treat molecules as a language, have shown high accuracy in predicting reaction outcomes. chemcopilot.commdpi.com
Reaction Condition Optimization : Beyond predicting the reaction itself, ML algorithms can optimize reaction parameters such as temperature, solvent, catalyst, and reaction time to maximize yield and minimize byproducts. This data-driven approach can significantly reduce the experimental effort required for process development.
Discovery of Novel Pathways : By analyzing patterns in reaction data that may not be obvious to human chemists, AI has the potential to propose entirely new synthetic strategies that bypass traditional methods. researchgate.net This could lead to the discovery of more efficient and sustainable routes to this class of compounds.
Development of Sustainable Synthesis Protocols
"Green chemistry" principles are increasingly guiding synthetic strategy, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
For this compound, sustainable protocols would focus on:
Solvent-Free and Alternative Solvent Systems : Many modern Friedel-Crafts acylations can be performed under solvent-free conditions, which dramatically reduces waste. acs.orgnih.gov The use of deep eutectic solvents, which are often biodegradable and low-cost, is another promising green alternative to volatile organic solvents. rsc.org
Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and often higher yields compared to conventional heating. numberanalytics.comrsc.org
Atom Economy : Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core tenet of green chemistry. This involves moving from stoichiometric reagents (like AlCl₃) to catalytic systems. researchgate.net The use of carboxylic acids or anhydrides as acylating agents is preferred over acyl chlorides, as the latter generate corrosive HCl as a byproduct. acs.org
| Approach | Methodology | Sustainability Benefit | Reference |
|---|---|---|---|
| Catalyst Choice | Using reusable heterogeneous catalysts (e.g., zeolites) | Minimizes waste, allows for catalyst recycling | numberanalytics.com |
| Reaction Medium | Solvent-free conditions or use of deep eutectic solvents | Eliminates volatile organic compound (VOC) waste | acs.orgrsc.org |
| Energy Input | Microwave-assisted heating | Reduces reaction time and energy consumption | numberanalytics.comrsc.org |
| Reagent Selection | Using carboxylic acids/anhydrides instead of acyl chlorides | Avoids corrosive byproducts, improves atom economy | acs.org |
Q & A
Q. What are the established synthetic routes for Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate?
Methodological Answer: The compound can be synthesized through oxidation of ethyl 7-hydroxyheptanoate derivatives. A common approach involves using pyridinium chlorochromate (PCC) in anhydrous dichloromethane or ethanol under controlled conditions. For example, ethyl 7-oxoheptanoate analogs are prepared via persulfate-mediated oxidation of cycloheptanone derivatives, followed by esterification . Key steps include:
- Intermediate preparation : Cycloheptanone derivatives are reacted with potassium persulfate in ethanol to form 7-hydroxyheptanoate intermediates.
- Oxidation : PCC is used to oxidize the hydroxyl group to a ketone, yielding the 7-oxoheptanoate backbone.
- Functionalization : The 4-T-butylphenyl group is introduced via Friedel-Crafts acylation or Suzuki coupling, depending on precursor availability .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (e.g., δ 1.22 ppm for ethyl ester protons, δ 9.74 ppm for aldehyde protons in related structures) and ¹³C NMR confirm backbone integrity and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₉H₂₈O₃ expected m/z: 304.204).
- Infrared (IR) Spectroscopy : Peaks at ~1700–1750 cm⁻¹ confirm ester and ketone functionalities.
- Chromatography : HPLC or GC-MS assesses purity (>95% by area normalization) and detects side products like unreacted intermediates .
Advanced Research Questions
Q. How can researchers optimize low yields in the oxidation step during synthesis?
Methodological Answer: Low yields often arise from incomplete oxidation or side reactions. Strategies include:
- Catalyst optimization : Replace PCC with Dess-Martin periodinane for higher selectivity in anhydrous conditions.
- Solvent selection : Use dichloromethane instead of ethanol to minimize ester hydrolysis.
- Temperature control : Maintain 0–5°C to suppress over-oxidation.
- Monitoring : Use TLC (silica gel, hexane/ethyl acetate 4:1) to track reaction progress. Yield improvements from 60% to >85% have been reported with these adjustments .
Q. How should researchers address discrepancies in spectroscopic data between batches?
Methodological Answer: Contradictions in NMR or MS data may stem from:
- Residual solvents : Dry samples under high vacuum (0.1 mmHg, 24 hrs) to eliminate traces of dichloromethane or ethanol.
- Tautomeric impurities : Check for enol-keto tautomerization via variable-temperature NMR.
- Stereochemical variations : Use chiral HPLC columns (e.g., Chiralpak IA) to detect enantiomeric impurities.
- Cross-validation : Compare with literature data for analogs like ethyl 7-(4-biphenyl)-7-oxoheptanoate (δ 2.45 ppm for ketone-adjacent protons) .
Q. What factors influence the compound’s stability under storage, and how can degradation be mitigated?
Methodological Answer: Stability challenges include:
- Hydrolysis : The ester group is prone to hydrolysis in humid conditions. Store under inert gas (argon) with desiccants (silica gel) .
- Photodegradation : Protect from UV light using amber glass containers.
- Thermal decomposition : Maintain storage at –20°C; DSC studies show decomposition onset at 120°C .
- Analytical monitoring : Periodically test via HPLC (C18 column, acetonitrile/water gradient) to detect degradation products like 7-(4-T-butylphenyl)-7-oxoheptanoic acid.
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles (H315: skin irritation; H319: eye irritation) .
- Ventilation : Use fume hoods to avoid inhalation (H335: respiratory irritation).
- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste (P501) .
- First aid : For skin contact, wash with soap/water (P302+P352); for eye exposure, rinse for 15 mins (P305+P351+P338) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
